1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of an appropriate amine with a carboxylic acid or its derivative to form the carboxamide group. The thiazole ring can be formed via a condensation reaction involving a thiol and a nitrile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the pyridine and thiazole rings, the polar carboxamide group, and the nonpolar benzyl group. This combination of polar and nonpolar regions could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the functional groups present. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiazole ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the balance of polar and nonpolar regions in the molecule. Its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of novel compounds often leads to the development of materials with potential applications in pharmaceuticals, materials science, and chemical research. For example, the work by Bakhite et al. (2005) focuses on the synthesis of novel pyrido and thieno derivatives, highlighting a foundational approach to creating compounds that could have unique biological or chemical properties (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antioxidant Activity
Research into the antioxidant activity of synthesized compounds contributes to identifying new antioxidants that could be used in medicinal chemistry or food science. Tumosienė et al. (2019) investigated a series of novel compounds for their antioxidant activity, providing insights into their potential therapeutic applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Spectroscopic Investigation
Spectroscopic studies, like the one conducted by Fischer et al. (1988), offer crucial information on the structural and electronic properties of compounds, which is vital for understanding their reactivity and potential applications in various domains (Fischer, Fleckenstein, & Hönes, 1988).
Antibacterial and Antitubercular Activity
The search for new antibacterial and antitubercular agents is a critical area of pharmaceutical research. The design and synthesis of dihydropyridine derivatives with potential antitubercular activity, as described by Iman et al. (2015), underscore the importance of novel compounds in combating infectious diseases (Iman, Davood, Dehqani, Lotfinia, Sardari, Azerang, & Amini, 2015).
Anticancer Agents
Developing new anticancer agents is another significant area of research. Studies like the one by Redda and Gangapuram (2007) on the synthesis of substituted oxadiazolyl tetrahydropyridines as anticancer agents provide valuable contributions to oncology, suggesting potential therapeutic options for cancer treatment (Redda & Gangapuram, 2007).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the demethylation of ergosterol on the cell membrane of pathogens, preventing the formation of the cell membrane and thereby killing the pathogen .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-5-3-11(4-6-12)10-20-8-1-2-13(15(20)22)14(21)19-16-18-7-9-23-16/h1-9H,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLKPXRSZPJEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NC=CS2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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